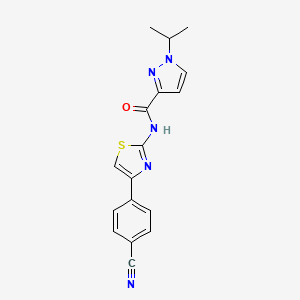

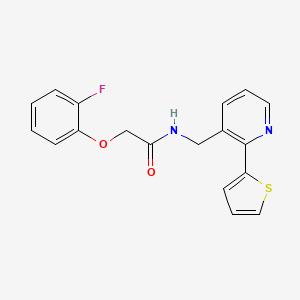

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of substituted thiosemicarbazones with a-bromo-4-cyanoacetophenone . This allows for the rapid single-step sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles libraries .Molecular Structure Analysis

The molecular structure of similar compounds, such as N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide, includes a thiazole ring attached to a cyanophenyl group . The InChI code for this compound is 1S/C12H9N3OS/c1-15(8-16)12-14-11(7-17-12)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 .Applications De Recherche Scientifique

Anticancer Applications

The compound has shown significant anticancer efficacy. It has been found to be more active than cisplatin positive controls against HCT-116 and MCF-7 carcinoma cell lines . The compounds induce cancer cell death via caspase-dependent apoptosis .

Antiviral Applications

The compound bearing 4-cyanophenyl substituent in the thiazole ring has shown significant antiviral activity against the PR8 influenza A strain . This activity was comparable to the standard antiviral agents oseltamivir and amantadine .

Antioxidant Applications

Compounds with 4-cyanophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl substituents in the thiazole ring have demonstrated antioxidant activity . These compounds were tested using DPPH, reducing power, and FRAP methods .

Antibacterial Applications

The same compounds that showed antioxidant activity also demonstrated antibacterial activity against Escherichia coli and Bacillus subtilis bacteria . This suggests that these compounds could be potential agents for the treatment of bacterial infections .

Selective Cytotoxicity

The compound bearing 4-cyanophenyl substituent in the thiazole ring demonstrated the highest cytotoxic properties by decreasing the A549 viability to 87.2% . This indicates that the compound could be used to selectively target and kill cancer cells .

Multi-targeted Therapeutic Applications

The results revealed that selected aminothiazole compounds bearing 4-cyanophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl substituents in the thiazole ring could act on three targets, with the combination of a single structure with antiviral, antioxidant, and antibacterial activities . This suggests that these compounds could be developed into multi-targeted therapeutic agents .

Mécanisme D'action

Target of Action

It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Thiazole derivatives have been known to interact with their targets and cause changes that lead to the inhibition of cancer cell proliferation .

Biochemical Pathways

It’s known that thiazole derivatives can affect various biochemical pathways leading to the inhibition of cancer cell growth .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. Thiazole derivatives have shown significant growth inhibition and cytotoxic effects on cancer cells . Some compounds have been found to induce cancer cell death via caspase-dependent apoptosis .

Propriétés

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS/c1-11(2)22-8-7-14(21-22)16(23)20-17-19-15(10-24-17)13-5-3-12(9-18)4-6-13/h3-8,10-11H,1-2H3,(H,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLCKTIDFPJKGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)

![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)

![1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2398214.png)

![4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2398216.png)

![8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2398219.png)